2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its pyrrolidine ring structure, which is substituted with a dimethyl group and an ethanamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3,3-dimethylpyrrolidine with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified through crystallization or distillation processes to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The ethanamine chain can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines.
Scientific Research Applications
2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular function and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride
- 2-(3,3-Dimethylpyrrolidin-1-yl)ethoxyphenyl)ethan-1-amine dihydrochloride
Uniqueness
2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of the ethanamine chain. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to similar compounds.
Biological Activity
2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride, also known as DMPEA·2HCl, is a chemical compound with significant potential in pharmacological research. This compound features a pyrrolidine ring substituted with two methyl groups and an ethanamine chain, enhancing its solubility and biological activity. The molecular formula is C8H20Cl2N2 with a molecular weight of approximately 215.16 g/mol .
The biological activity of DMPEA·2HCl primarily involves its interaction with neurotransmitter systems, particularly those associated with dopamine and norepinephrine. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety due to their roles in mood regulation and cognitive functions .
Biological Activity Overview
Research indicates that DMPEA·2HCl may exhibit various biological effects, including:
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of compounds structurally related to DMPEA·2HCl. For instance, one study highlighted the dual inhibition of bacterial topoisomerases by a related compound, demonstrating potent antibacterial activity against multidrug-resistant strains . Although this study did not focus directly on DMPEA·2HCl, it underscores the importance of structure-activity relationships in developing new therapeutics.
Table 1: Comparative Biological Activities of Related Compounds
Compound Name | Biological Activity |
---|---|
DMPEA·2HCl | Potential psychoactive effects; influence on neurotransmitter systems |
2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-amine dihydrochloride | Antibacterial activity against resistant strains; dual enzyme inhibition |
N-phenylpyrrolamides | Antimicrobial properties; potential for resistance development |
The synthesis of DMPEA·2HCl typically involves the reaction of 3,3-dimethylpyrrolidine with ethylene diamine under controlled conditions to optimize yield and purity. This multi-step synthesis allows for precise control over reaction parameters .
Table 2: Synthesis Overview
Step | Description |
---|---|
Starting Materials | 3,3-Dimethylpyrrolidine and ethylene diamine |
Reaction Conditions | Specific solvents and catalysts; optimized temperature and pressure for high yield |
Purification Method | Crystallization or distillation to remove impurities |
Applications in Research
DMPEA·2HCl has diverse applications across various scientific fields:
- Chemistry : Used as a building block in organic synthesis.
- Biology : Studied for its effects on biological systems, including enzyme interactions.
- Medicine : Ongoing research into its therapeutic potential for neurological disorders.
- Industry : Utilized in the production of pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
2-(3,3-dimethylpyrrolidin-1-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(2)3-5-10(7-8)6-4-9;;/h3-7,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLRDMMDUXACPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CCN)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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